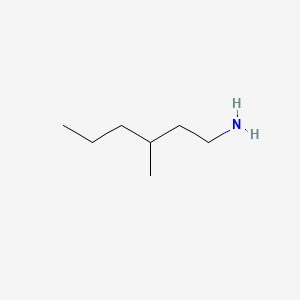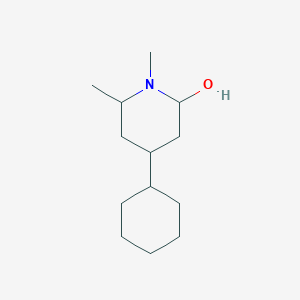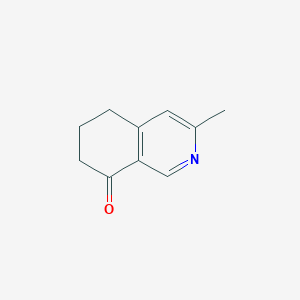
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring system containing a quinoline core with a methyl group at the 3rd position and a ketone group at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
化学反应分析
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . As a DHFR inhibitor, it competes with dihydrofolate for binding to the enzyme, inhibiting the synthesis of tetrahydrofolate and disrupting DNA synthesis .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the methyl group and ketone functionality.
3-Methylquinoline: Lacks the tetrahydro structure and ketone functionality.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Contains a sulfur atom in the ring system.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group and ketone functionality enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
3-methyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h5-6H,2-4H2,1H3 |
InChI 键 |
RZXITJZFFTWVDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=N1)C(=O)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


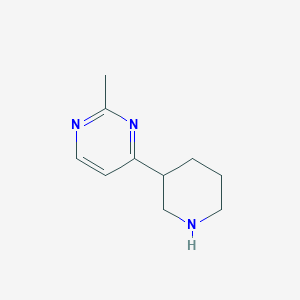
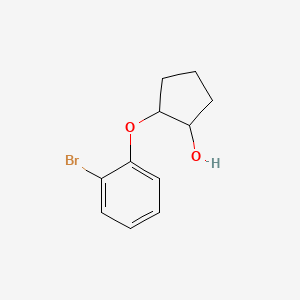
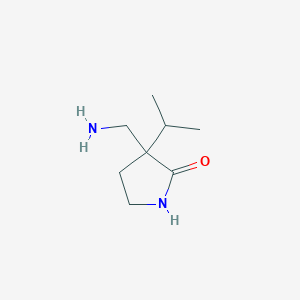

![(1R)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13187096.png)
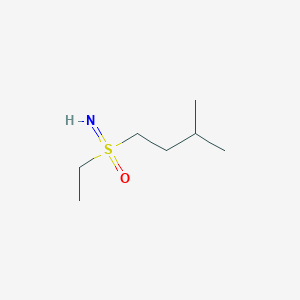
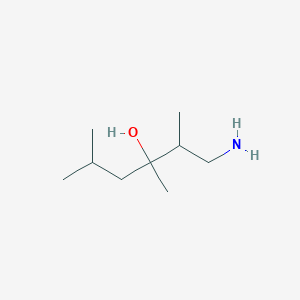
![methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)
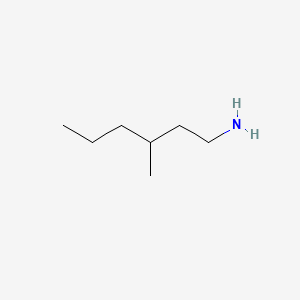
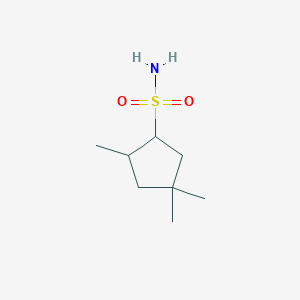
![(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13187146.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine](/img/structure/B13187151.png)
